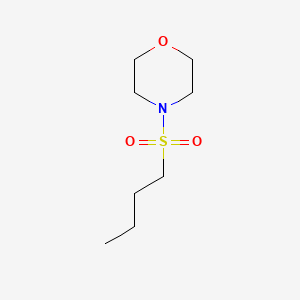![molecular formula C9H12ClN3O2S B5381547 ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate](/img/structure/B5381547.png)
ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a chemical compound that has been extensively studied for its various biological and pharmacological properties. It is a thioester derivative of pyrimidine, which has been shown to have potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
作用机制
The mechanism of action of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the replication of certain viruses by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as DNA polymerase and thymidylate synthase. The compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
One of the advantages of using ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which can be harmful to healthy cells.
未来方向
There are several future directions for research on ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate. One of the directions is to study the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study the compound's mechanism of action in more detail, to better understand how it interacts with cellular processes. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound, to make it more accessible for research and drug development purposes.
Conclusion:
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate is a promising compound with potential applications in the field of medicinal chemistry. Its various biological and pharmacological properties make it a promising candidate for drug development. The compound's mechanism of action and biochemical and physiological effects have been studied in detail, and there are several future directions for research on the compound. With further research, ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate could become an important therapeutic agent for various diseases.
合成方法
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-amino-5-chloro-6-methylpyrimidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction results in the formation of ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate.
科学研究应用
Ethyl [(2-amino-5-chloro-6-methyl-4-pyrimidinyl)thio]acetate has been extensively studied for its various biological and pharmacological properties. It has been shown to have potential applications in the field of medicinal chemistry. The compound has been studied for its anticancer, antiviral, and antibacterial properties.
属性
IUPAC Name |
ethyl 2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2S/c1-3-15-6(14)4-16-8-7(10)5(2)12-9(11)13-8/h3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZXXPDLOGZBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1Cl)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)

![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![(3aR*,7aS*)-2-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5381513.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)
![3-methyl-7-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5381560.png)
